molecular formula C16H23BO4S B13981388 2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1233182-59-6

2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13981388
CAS No.: 1233182-59-6
M. Wt: 322.2 g/mol
InChI Key: MVWAACAXHHGVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol . The reaction conditions are generally mild, making this method efficient and environmentally friendly.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid derivative and an aryl or vinyl halide .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Properties

CAS No.

1233182-59-6

Molecular Formula

C16H23BO4S

Molecular Weight

322.2 g/mol

IUPAC Name

2-[3-(cyclopropylmethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO4S/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(10-13)22(18,19)11-12-8-9-12/h5-7,10,12H,8-9,11H2,1-4H3

InChI Key

MVWAACAXHHGVRJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.